molecular formula C8H12F2O2 B13153012 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one CAS No. 1334146-21-2

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one

Cat. No.: B13153012
CAS No.: 1334146-21-2
M. Wt: 178.18 g/mol
InChI Key: DHZRWYWGMLZNBE-UHFFFAOYSA-N
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Description

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one is a chemical compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxy group, which is further connected to a dimethylbutanone structure

Preparation Methods

The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a difluoroethenylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .

Chemical Reactions Analysis

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The difluoroethenyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The difluoroethenyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one can be compared with similar compounds such as:

  • 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
  • 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol

These compounds share the difluoroethenyl group but differ in their functional groups, leading to variations in their chemical properties and applications.

Biological Activity

1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C8H12F2O\text{C}_8\text{H}_{12}\text{F}_2\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include its antimicrobial properties, cytotoxic effects on cancer cells, and potential neuroprotective effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity towards various cancer cell lines. The IC50 values were assessed using MTT assays.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

Neuroprotective Effects

Preliminary studies have suggested that the compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).

Case Studies

A case study involving the application of this compound in agricultural settings highlighted its effectiveness as a pesticide. Field trials showed that crops treated with formulations containing this compound experienced reduced pest populations and improved yield compared to untreated controls.

Properties

CAS No.

1334146-21-2

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C8H12F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5H,4H2,1-3H3

InChI Key

DHZRWYWGMLZNBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC=C(F)F

Origin of Product

United States

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